molecular formula C14H11NO B2495501 3-(6-Methoxynaphthalen-2-yl)prop-2-enenitrile CAS No. 220305-73-7

3-(6-Methoxynaphthalen-2-yl)prop-2-enenitrile

Cat. No.: B2495501
CAS No.: 220305-73-7
M. Wt: 209.248
InChI Key: WIOGEUIWDDQIMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(6-Methoxynaphthalen-2-yl)prop-2-enenitrile is an organic compound with the molecular formula C14H11NO It is characterized by a naphthalene ring substituted with a methoxy group at the 6-position and a propenenitrile group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Methoxynaphthalen-2-yl)prop-2-enenitrile typically involves the reaction of 6-methoxy-2-naphthaldehyde with malononitrile in the presence of a base such as piperidine. The reaction proceeds via a Knoevenagel condensation, forming the desired product with high yield. The reaction conditions generally include refluxing the reactants in ethanol for several hours .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(6-Methoxynaphthalen-2-yl)prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitrile group can be reduced to an amine using reagents such as lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used in the presence of a suitable solvent like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: 6-Methoxy-2-naphthaldehyde or 6-methoxy-2-naphthoic acid.

    Reduction: 3-(6-Methoxynaphthalen-2-yl)prop-2-enamine.

    Substitution: Various substituted naphthalenes depending on the nucleophile used.

Scientific Research Applications

3-(6-Methoxynaphthalen-2-yl)prop-2-enenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(6-Methoxynaphthalen-2-yl)prop-2-enenitrile depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors. The methoxy and nitrile groups can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    6-Methoxy-2-naphthaldehyde: Similar structure but lacks the propenenitrile group.

    2-Naphthalenecarbonitrile: Similar structure but lacks the methoxy group.

    3-(2-Naphthyl)prop-2-enenitrile: Similar structure but lacks the methoxy group.

Uniqueness

3-(6-Methoxynaphthalen-2-yl)prop-2-enenitrile is unique due to the presence of both the methoxy and propenenitrile groups, which confer distinct chemical and physical properties. These functional groups enable a wide range of chemical reactions and interactions, making the compound versatile for various applications in research and industry .

Properties

IUPAC Name

(E)-3-(6-methoxynaphthalen-2-yl)prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO/c1-16-14-7-6-12-9-11(3-2-8-15)4-5-13(12)10-14/h2-7,9-10H,1H3/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIOGEUIWDDQIMH-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)C=CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)C=C(C=C2)/C=C/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.